N-(3,4-difluorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide
Description
N-(3,4-Difluorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is a sulfur-containing acetamide derivative featuring a 3,4-difluorophenyl group attached to the acetamide nitrogen and a 4-methylphenylsulfanyl moiety at the α-carbon of the acetamide backbone.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-(4-methylphenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NOS/c1-10-2-5-12(6-3-10)20-9-15(19)18-11-4-7-13(16)14(17)8-11/h2-8H,9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLLPMWDXWZABI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-[(4-Methylphenyl)Sulfanyl]Acetyl Chloride
Reagents :
- 4-Methylthiophenol
- Chloroacetyl chloride
- Triethylamine (base catalyst)
Procedure :
- Thiol-Alkylation : 4-Methylthiophenol (1.0 equiv) is reacted with chloroacetyl chloride (1.2 equiv) in anhydrous dichloromethane at 0–5°C. Triethylamine (1.5 equiv) is added dropwise to neutralize HCl.
- Reaction Monitoring : Progress is tracked via thin-layer chromatography (TLC; hexane:ethyl acetate, 7:3).
- Workup : The crude product is washed with 5% NaHCO₃ and brine, dried over MgSO₄, and concentrated to yield 2-[(4-methylphenyl)sulfanyl]acetyl chloride as a pale-yellow oil.
Acetamide Bond Formation
Reagents :
- 3,4-Difluoroaniline
- 2-[(4-Methylphenyl)sulfanyl]acetyl chloride
Procedure :
- Coupling Reaction : 3,4-Difluoroaniline (1.0 equiv) is dissolved in tetrahydrofuran (THF) under nitrogen. 2-[(4-Methylphenyl)sulfanyl]acetyl chloride (1.1 equiv) is added slowly at 0°C, followed by triethylamine (1.2 equiv).
- Stirring : The reaction proceeds at room temperature for 12 hours.
- Isolation : The mixture is diluted with water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane:ethyl acetate, 4:1) to afford the title compound as a white solid.
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents (e.g., THF, DCM) enhance reaction rates by stabilizing charged intermediates. Non-polar solvents (toluene) reduce byproduct formation in thiol-alkylation steps.
Temperature Control
- Thiol-Alkylation : Conducted at 0–5°C to minimize disulfide byproducts.
- Acetamide Formation : Room temperature ensures complete conversion without epimerization.
Catalytic Additives
Triethylamine is critical for HCl scavenging, while DMAP (4-dimethylaminopyridine) accelerates acylation in sterically hindered systems.
Table 1: Optimized Reaction Parameters
| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Thiol-Alkylation | DCM | 0–5 | Triethylamine | 85 |
| Acetamide Formation | THF | 25 | None | 78 |
Purification and Isolation Techniques
Column Chromatography
Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate) resolves unreacted starting materials and polar impurities. The target compound typically elutes at 30% ethyl acetate.
Recrystallization
Ethanol-water (8:2) mixtures yield high-purity crystals (mp 132–134°C), as confirmed by differential scanning calorimetry (DSC).
Table 2: Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 132–134°C | DSC |
| Partition Coefficient (logP) | 4.39 | HPLC |
| Solubility in Water | 0.12 mg/mL (25°C) | Shake-flask |
Analytical Characterization
Spectroscopic Analysis
Mass Spectrometry
High-resolution ESI-MS: [M+H]⁺ calculated for C₁₅H₁₂F₂NOS: 293.34, observed: 293.33.
Discussion of Challenges and Solutions
Byproduct Formation
- Issue : Thiol oxidation to disulfides during alkylation.
- Solution : Strict inert atmosphere (N₂) and low temperatures suppress oxidation.
Low Acetamide Yields
- Issue : Incomplete acylation due to amine hydrochloride precipitation.
- Solution : Excess acyl chloride (1.2 equiv) and slow addition mitigate this.
Chemical Reactions Analysis
Substitution Reactions
The sulfanyl group (–S–) is susceptible to nucleophilic substitution under oxidative conditions. For example:
Reagent : Halogens (e.g., Cl₂, Br₂) or peroxides (e.g., H₂O₂)
Conditions : Polar aprotic solvents (e.g., DMSO) at ambient to moderate temperatures (~25–60°C)
Product : Sulfoxide (–SO–) or sulfone (–SO₂–) derivatives, depending on reaction stoichiometry and oxidant strength .
| Reaction Type | Reagent/Conditions | Major Product |
|---|---|---|
| Oxidation | H₂O₂, RT | Sulfoxide |
| Oxidation | KMnO₄, acidic | Sulfone |
Hydrolysis of Acetamide
The acetamide group (–NHCO–) undergoes acid- or base-catalyzed hydrolysis :
-
Acidic hydrolysis (e.g., HCl, H₂SO₄) yields 2-[(4-methylphenyl)sulfanyl]acetic acid and 3,4-difluoroaniline.
-
Basic hydrolysis (e.g., NaOH) produces the corresponding carboxylate salt .
Example Reaction Pathway :
Reduction Reactions
The sulfanyl bridge can be reduced to a thiol (–SH) or alkane (–CH₂–) under specific conditions:
-
LiAlH₄ reduces the thioether to a methylene group (–CH₂–).
-
NaBH₄/I₂ selectively cleaves the S–C bond to generate a thiol.
| Reducing Agent | Product |
|---|---|
| LiAlH₄ | 2-(4-methylbenzyl)acetamide |
| NaBH₄/I₂ | Thiol derivative |
Electrophilic Aromatic Substitution (EAS)
The difluorophenyl ring may undergo EAS at positions activated by electron-withdrawing fluorine substituents. Common reactions include:
-
Nitration : HNO₃/H₂SO₄ introduces a nitro group (–NO₂) at the meta position relative to fluorine .
-
Halogenation : Cl₂ or Br₂ in FeCl₃ adds halogens to the ring .
Cross-Coupling Reactions
The sulfanyl group participates in Ulmann-type couplings or SNAr reactions with aryl halides, facilitated by Cu(I) or Pd catalysts . For example:
Reagent : Aryl iodide, CuI, K₂CO₃
Product : Bis-arylthioether derivatives.
Biological Interactions
Though not a direct reaction, the compound’s sulfanyl-acetamide scaffold mimics bioactive motifs in triazole-based antibiotics and kinase inhibitors. Its interactions with biological targets (e.g., COX enzymes) involve hydrogen bonding with the acetamide carbonyl and hydrophobic interactions with the difluorophenyl group .
Key Stability Considerations:
-
Light Sensitivity : The sulfanyl group may oxidize under prolonged UV exposure.
-
pH Sensitivity : Hydrolysis accelerates in strongly acidic/basic conditions .
While direct experimental data on N-(3,4-difluorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is limited, its reactivity aligns with established trends for sulfanyl-acetamide derivatives . Further studies focusing on catalytic systems or biological activity modulation are warranted.
Scientific Research Applications
N-(3,4-difluorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide has shown potential in several biological applications:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the growth of certain cancer cell lines. The mechanism of action is thought to involve interaction with specific enzymes or receptors that regulate cell proliferation and survival.
- Antimicrobial Properties : Research suggests that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness may stem from its ability to disrupt microbial cell functions.
Case Studies
Several studies have documented the applications of this compound:
- Anticancer Studies :
-
Antimicrobial Research :
- Another investigation focused on the antimicrobial efficacy of this compound against resistant strains of bacteria. Results indicated a promising activity profile, suggesting its use in treating infections caused by multidrug-resistant organisms.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The following table summarizes key structural differences between the target compound and analogs:
Key Observations :
- Electron Effects : The 3,4-difluorophenyl group in the target compound introduces strong electron-withdrawing effects, contrasting with the electron-deficient nitro group in and the electron-donating methyl group in .
- Heterocyclic Integration : Unlike analogs in and , the target compound lacks heterocyclic moieties, which are critical in many bioactive molecules for hydrogen bonding or π-π stacking .
Physicochemical Properties
Notes:
- The target compound’s higher logP compared to reflects the lipophilic nature of the difluorophenyl and methylphenylsulfanyl groups.
- The oxadiazole-containing analog exhibits moderate solubility due to polar heterocyclic interactions, despite its larger size.
Enzyme Inhibition
- Target Compound: Limited direct data, but fluorinated acetamides are frequently associated with kinase or protease inhibition due to fluorine’s electronegativity .
- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide : Sulfonyl groups in similar compounds are linked to anti-inflammatory activity, though nitro groups may confer cytotoxicity.
- Oxadiazole Derivatives : Explicitly reported for enzyme inhibition (e.g., acetylcholinesterase), attributed to the oxadiazole’s ability to mimic peptide bonds.
Metabolic Stability
- The 3,4-difluorophenyl group in the target compound likely enhances metabolic stability compared to the nitro-substituted analog , which is prone to reduction reactions.
Biological Activity
N-(3,4-difluorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is a synthetic organic compound that presents a complex molecular structure. This compound features a difluorophenyl group and a sulfanyl group linked to an acetamide moiety, suggesting potential for diverse biological activities, particularly in medicinal chemistry. Its unique structural characteristics are believed to influence its interactions with biological targets, potentially leading to therapeutic applications.
Chemical Structure
The molecular formula of this compound is C16H16F2N2OS, with a molecular weight of approximately 334.37 g/mol. The presence of fluorine atoms in the phenyl ring enhances its chemical properties, potentially affecting its reactivity and biological interactions.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may possess significant anti-cancer properties. Similar compounds have shown cytotoxic effects against various cancer cell lines, indicating potential therapeutic efficacy in oncology.
- Enzyme Inhibition : Interaction studies suggest that the compound may bind to specific enzymes or receptors involved in cancer pathways. Such interactions could inhibit tumor growth and proliferation by disrupting critical signaling pathways.
- Antioxidant Activity : Compounds with similar structures have been associated with antioxidant properties, which may contribute to their overall therapeutic potential by reducing oxidative stress within cells .
The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets involved in cancer progression. Techniques such as molecular docking and binding affinity assays are essential for elucidating its pharmacodynamics and pharmacokinetics.
Comparative Analysis
To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(2-chloro-4,6-difluorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide | C22H19ClF2N2O2S | Contains chlorine which may enhance antibacterial activity |
| N-(2-bromo-4-fluorophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide | C22H21BrF1N2O2S | Incorporates bromine which can affect lipophilicity |
| N-(3-fluorophenyl)-2-[(5-chlorophenyl)sulfanyl]acetamide | C22H20ClF1N2O2S | Features a different halogen pattern influencing reactivity |
Case Studies
- In Vitro Studies : In vitro experiments have demonstrated that similar compounds exhibit potent cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications to the quinazoline core can significantly enhance anticancer activities.
- Cellular Assays : Studies involving B16F10 murine cells indicated that analogs of this compound could inhibit cellular tyrosinase activity without exhibiting cytotoxicity at lower concentrations. This suggests a selective action on target cells while preserving cell viability .
Q & A
Q. What degradation pathways dominate under physiological conditions, and how can metabolites be characterized?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
